molecular formula C5H10N2 B13561702 3,6-Dihydropyridin-1(2H)-amine CAS No. 89364-80-7

3,6-Dihydropyridin-1(2H)-amine

Cat. No.: B13561702
CAS No.: 89364-80-7
M. Wt: 98.15 g/mol
InChI Key: RXEDNJGHLBDTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydropyridin-1(2H)-amine is a heterocyclic compound that features a dihydropyridine ring with an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydropyridin-1(2H)-amine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. This reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, such as ceric ammonium nitrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Hantzsch reactions or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydropyridin-1(2H)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Scientific Research Applications

3,6-Dihydropyridin-1(2H)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dihydropyridin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydropyridin-1(2H)-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-7-4-2-1-3-5-7/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDNJGHLBDTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543164
Record name 3,6-Dihydropyridin-1(2H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-80-7
Record name 3,6-Dihydropyridin-1(2H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.